(S)-2,3-dimethylpentane
Overview
Description
(S)-2,3-Dimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by its branched structure, with two methyl groups attached to the second and third carbon atoms of the pentane chain. The (S) configuration indicates the specific spatial arrangement of these groups, which is important in determining the compound’s properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-dimethylpentane can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 2,3-dimethyl-2-pentene using a chiral catalyst. This method ensures the production of the (S) enantiomer with high selectivity. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene on a larger scale. The use of advanced chiral catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer. Continuous flow reactors and other modern techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2,3-Dimethylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,3-dimethylpentyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: 2,3-Dimethylpentanol, 2,3-dimethylpentanone, or 2,3-dimethylpentanoic acid.
Reduction: Simpler alkanes like 2,3-dimethylbutane.
Substitution: 2,3-Dimethylpentyl chloride or bromide.
Scientific Research Applications
(S)-2,3-Dimethylpentane has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential use in drug development and as a chiral building block in pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-2,3-dimethylpentane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with chiral environments, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
®-2,3-Dimethylpentane: The enantiomer of (S)-2,3-dimethylpentane, with a different spatial arrangement of the methyl groups.
2,3-Dimethylbutane: A structurally similar compound with one fewer carbon atom in the main chain.
2,2-Dimethylpentane: Another isomer with both methyl groups attached to the same carbon atom.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its enantioselective synthesis and applications in stereochemistry make it a valuable compound in research and industry.
Properties
IUPAC Name |
(3S)-2,3-dimethylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7485-45-2 | |
Record name | 2,3-Dimethylpentane, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLPENTANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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